N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide
Description
N-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydropyran (oxan-4-yl) ring substituted with a 4-fluorophenyl group and a 4-methylphenyl ethene sulfonamide moiety. Sulfonamides are widely studied for their enzyme inhibitory activity (e.g., COX, kinases) and structural diversity, making this compound of interest in medicinal chemistry .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3S/c1-17-2-4-18(5-3-17)10-15-27(24,25)23-16-21(11-13-26-14-12-21)19-6-8-20(22)9-7-19/h2-10,15,23H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJISRWLBZGZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide derivative with potential therapeutic applications. This compound exhibits various biological activities, including antibacterial, anti-inflammatory, and antioxidant properties. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H22FNO2S |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 1091047-42-5 |
| LogP | 5.1087 |
| Polar Surface Area | 50.335 Ų |
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been shown to possess enhanced antibacterial activity against strains such as E. coli and Staphylococcus aureus .
A study by Patel et al. (2023) highlighted that certain sulfonamide derivatives demonstrated increased antibacterial efficacy compared to standard drugs like streptomycin. The compounds tested showed varying degrees of effectiveness against multiple bacterial strains, indicating the potential of these derivatives as therapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are linked to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies demonstrated that related compounds exhibited selective COX-2 inhibition, which is crucial for reducing inflammation without affecting COX-1, thus minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antioxidant Activity
Antioxidant activity is another notable feature of this compound. Compounds in this class have shown moderate to good antioxidant properties through assays such as the DPPH radical scavenging test . This activity suggests potential applications in preventing oxidative stress-related diseases.
Case Studies
Recent studies have focused on the synthesis and evaluation of various sulfonamide derivatives, including those structurally related to this compound. For example:
- Synthesis and Characterization : A study synthesized a series of sulfonamide derivatives and evaluated their biological activities. Compounds showed promising results in terms of antibacterial and antioxidant activities .
- Molecular Modeling Studies : Computational studies have been performed to predict the binding affinity of these compounds to COX enzymes, correlating well with experimental data regarding their inhibitory effects .
Comparison with Similar Compounds
Core Substituents and Functional Groups
The compound’s unique tetrahydropyran-linked 4-fluorophenyl group distinguishes it from other sulfonamides. Key structural analogs include:
Key Observations :
- Tetrahydropyran vs. Heterocyclic Rings : The target compound’s oxan-4-yl group may enhance metabolic stability compared to morpholine (e.g., compound 22a in ) or piperazine derivatives .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity increases lipophilicity and binding affinity compared to chlorine in analogs like the chlorophenyl sulfonamide in .
- Sulfonamide Linkage : The ethene sulfonamide backbone is shared with and , but the tetrahydropyran substitution likely alters steric and electronic profiles .
Pharmacological and Physicochemical Properties
Physicochemical Properties
- Solubility : The tetrahydropyran group may reduce aqueous solubility compared to morpholine or piperazine derivatives due to increased hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
